molecular formula C14H23NO4 B12438243 (R)-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

(R)-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B12438243
M. Wt: 269.34 g/mol
InChI Key: JTVVEDNAXIRUNL-SNVBAGLBSA-N
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Description

®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of two tert-butyl ester groups and a chiral center, making it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

ditert-butyl (2R)-2,3-dihydropyrrole-1,2-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h7,9-10H,8H2,1-6H3/t10-/m1/s1

InChI Key

JTVVEDNAXIRUNL-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC=CN1C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C1CC=CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate typically involves the reaction of a suitable pyrrole derivative with tert-butyl chloroformate in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The choice of base, solvent, and temperature can significantly influence the yield and enantiomeric purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of chiral catalysts or auxiliaries can enhance the enantioselectivity of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used to replace the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrrole derivatives.

Scientific Research Applications

®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for bioactive compounds.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
  • 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole

Uniqueness

®-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is unique due to its specific chiral center and the presence of two tert-butyl ester groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

(R)-di-tert-butyl 2,3-dihydro-1H-pyrrole-1,2-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including the pyrrole ring and di-tert-butyl groups, suggest various pharmacological properties. This article reviews the biological activity of this compound based on available literature, highlighting its antiviral, anti-inflammatory, and antibacterial properties.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 202477-57-4

Biological Activity Overview

The biological activities of this compound have been explored in several studies. The compound has demonstrated significant potential in various pharmacological applications.

Anti-inflammatory Activity

Pyrrole derivatives have also been investigated for their anti-inflammatory properties. The introduction of the di-tert-butyl group may enhance solubility and bioavailability, contributing to their therapeutic effects. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Antibacterial Activity

The antibacterial potential of this compound has been suggested by its structural similarity to known antibacterial agents. While direct evidence is scarce, related compounds have shown activity against various bacterial strains.

Case Studies and Research Findings

Several case studies highlight the biological relevance of pyrrole derivatives:

  • Antiviral Screening : A study evaluated the antiviral activity of a series of pyrrole derivatives against HSV-1 and VSV using Vero cell lines. The results indicated that certain esters exhibited higher antiviral potency compared to their acid counterparts .
  • Inflammation Models : In a murine model of inflammation, pyrrole derivatives were shown to significantly reduce edema and inflammatory markers when administered prior to inflammatory stimuli .
  • Antibacterial Testing : A comparative study assessed the antibacterial activity of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

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